molecular formula C11H23NO B13247240 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol

Cat. No.: B13247240
M. Wt: 185.31 g/mol
InChI Key: GGPVORHMKCNJAM-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol is a chemical compound with the molecular formula C11H23NO It is a cyclohexane derivative with an aminomethyl group and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the final amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol: A primary alcohol with similar hydroxyl functionality but lacks the cyclohexane ring and aminomethyl group.

    Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group but lacks the aminomethyl group.

    4-Methylcyclohexanone: A precursor in the synthesis of 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol, containing the cyclohexane ring and methyl group but lacks the aminomethyl and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10(13)11(8-12)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

GGPVORHMKCNJAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCC(CC1)C)CN)O

Origin of Product

United States

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